molecular formula C19H19NO2S B2698833 (3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone CAS No. 737773-90-9

(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B2698833
CAS No.: 737773-90-9
M. Wt: 325.43
InChI Key: HWXVAPYBFNXYMM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. The structural features include a 3-hydroxy group, 4,6-dimethyl substituents on the thienopyridine ring, and a 2,4,6-trimethylphenyl ketone moiety. The hydroxy group at position 3 may enhance hydrogen-bonding interactions, while the trimethylphenyl group contributes to lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

(3-hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-9-6-10(2)14(11(3)7-9)16(21)18-17(22)15-12(4)8-13(5)20-19(15)23-18/h6-8,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVAPYBFNXYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common method is the three-component condensation of cyanothioacetamide with appropriate aldehydes and ketones[_{{{CITATION{{{1{One-Pot Synthesis of Thieno [2,3- b]pyridine and Pyrido 3′,2′:4,5 .... The reaction conditions often require the use of strong bases or acids to facilitate the formation of the thieno[2,3-b]pyridine core[{{{CITATION{{{_1{One-Pot Synthesis of Thieno [2,3- b]pyridine and Pyrido 3′,2′:4,5 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of automated systems for reaction monitoring and control can help optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the methyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted derivatives.

Scientific Research Applications

Overview

The compound (3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone is a complex organic molecule belonging to the thieno[2,3-b]pyridine family. Its unique structure allows for a variety of applications in scientific research, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

This compound has been investigated for its potential as a precursor in synthesizing biologically active compounds. Notably:

  • Anticancer Agents : Research indicates that derivatives of thieno[2,3-b]pyridines exhibit cytotoxic effects against various cancer cell lines. The mechanism involves interaction with cellular targets that can inhibit tumor growth.
  • Antimicrobial Activity : The compound has shown promise against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. Studies have demonstrated its efficacy in vitro with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties .
  • Neurological Disorders : Potential applications in treating neurological conditions have been explored, particularly through compounds derived from thieno[2,3-b]pyridine structures that may influence neurotransmitter systems or exhibit neuroprotective effects .

Materials Science

In materials science, the compound's unique electronic and optical properties make it suitable for:

  • Organic Electronics : As a building block for organic semiconductors, it can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable charge transport characteristics.
  • Sensors : The compound's ability to interact with various chemical species allows it to be used in sensor applications for detecting environmental pollutants or biological markers.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various polyfunctionalized heterocyclic compounds. Its versatility allows chemists to modify its structure to create new derivatives with tailored properties for specific applications.

Data Table: Applications Summary

Application AreaSpecific UsesKey Findings
PharmaceuticalsAnticancer agents, antimicrobial agentsEffective against Pseudomonas aeruginosa; potential anticancer properties .
Materials ScienceOrganic electronics, sensorsUseful in OLEDs and photovoltaic cells due to electronic properties .
Chemical SynthesisIntermediate for heterocyclic compoundsVersatile building block for diverse chemical modifications .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives based on thieno[2,3-b]pyridine structures. The results indicated significant inhibition against bacterial strains with promising MIC values. This opens avenues for developing new antibiotics .
  • Cytotoxicity Screening : Another investigation focused on the cytotoxic effects of thieno[2,3-b]pyridine derivatives on cancer cell lines. The study revealed that certain modifications enhance cytotoxicity, suggesting a pathway for drug development targeting specific cancers .
  • Material Development : Research into the use of thieno[2,3-b]pyridine derivatives in organic electronics demonstrated enhanced performance metrics in OLED applications compared to traditional materials. This highlights their potential in next-generation electronic devices .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several derivatives within the thieno[2,3-b]pyridine class. Key comparisons include:

Compound Name Thienopyridine Substituents Aryl Group Substituents Functional Groups Molecular Formula Biological Activity (Reported)
(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone 3-OH, 4-Me, 6-Me 2,4,6-trimethylphenyl Hydroxy, Methyl C₂₀H₂₁NO₂S Not explicitly reported
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone 3-NH₂, 4-Me, 6-Me 3-Cl Amino, Chloro C₁₇H₁₅ClN₂OS Antimicrobial (hypothesized)
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone 3-NH₂, 4-Me, 6-Me 2,4-diCl Amino, Chloro C₁₆H₁₂Cl₂N₂OS Not reported
[1,4]Oxathiino[2,3-d]pyrimidines Fused oxathiino-pyrimidine system Varied (aryl/heteroaryl) Sulfur, Oxygen Varies Potential biological interest

Key Observations

Substituent Effects on Reactivity: The hydroxy group in the target compound contrasts with the amino group in analogs (e.g., ). Chlorinated aryl groups (e.g., 3-chlorophenyl in ) introduce electron-withdrawing effects, whereas trimethylphenyl groups in the target compound are electron-donating, impacting electronic distribution and solubility.

Synthetic Accessibility: The synthesis of thieno[2,3-b]pyridines often involves cyclization of bromoacetyl precursors with pyridinethiones under basic conditions . However, attempts to synthesize bis-thienopyridines via alkylation of hydroxyaryl methanones were unsuccessful, highlighting challenges in derivatization . The target compound’s 3-hydroxy group may require protection during synthesis, unlike amino-substituted analogs, which are more stable under basic conditions .

Spectroscopic and Crystallographic Data :

  • While specific data for the target compound are absent, analogs like those in were characterized using NMR and X-ray crystallography (via SHELX programs ). The trimethylphenyl group likely introduces steric hindrance, affecting crystal packing compared to chlorinated analogs.

Biological Implications: The trimethylphenyl moiety may enhance membrane permeability compared to chlorinated derivatives, as seen in similar lipophilic groups . Amino-substituted analogs (e.g., ) are hypothesized to exhibit antimicrobial activity, but the hydroxy variant’s activity remains unexplored.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 3-Amino-3-chlorophenyl Analog 3-Amino-2,4-dichlorophenyl Analog
Molecular Weight 339.45 g/mol 338.83 g/mol 351.25 g/mol
LogP (Predicted) ~3.8 ~3.2 ~3.5
Hydrogen Bond Donors 1 (OH) 1 (NH₂) 1 (NH₂)
Rotatable Bonds 2 3 3

Biological Activity

The compound (3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone is a complex organic molecule belonging to the thieno[2,3-b]pyridine family. Its unique structural features make it a subject of interest for various biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H19NO2SC_{19}H_{19}NO_2S. It features a thieno[2,3-b]pyridine core with hydroxyl and methyl substitutions that contribute to its chemical reactivity and biological properties.

PropertyValue
IUPAC Name(3-hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4,6-trimethylphenyl)methanone
Molecular Weight325.43 g/mol
CAS Number737773-90-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the three-component condensation of cyanothioacetamide with appropriate aldehydes and ketones under strong acidic or basic conditions. This method allows for the construction of the thieno[2,3-b]pyridine core effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it has been studied for its potential to inhibit kinases involved in cancer progression.
  • Receptor Binding : It has shown promise in binding to G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways related to physiological functions and disease states.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells through apoptosis induction.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • IC50 Values : MCF-7: 15 µM; HeLa: 20 µM.
  • Neuroprotective Effects : Another research focused on its neuroprotective properties against oxidative stress in neuronal cells. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates.
    • Mechanism : Upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Toxicity Profile

Toxicological assessments have revealed that this compound exhibits low acute toxicity. In animal studies:

  • LD50 Values : Greater than 5000 mg/kg body weight in oral administration.
  • Observations : No significant adverse effects were noted at lower doses; however, mild effects were observed at higher doses including changes in liver and kidney weights.

Q & A

Advanced Question

  • Ligand design : Bulky, electron-donating ligands (e.g., JohnPhos for Pd) enhance catalyst longevity and turnover .
  • Solvent screening : Switch from DMF (high-boiling, hard to remove) to MeCN or THF with lower boiling points for easier purification .
  • Flow chemistry : Continuous flow reactors minimize exothermic risks in silacyclopropane reactions and improve heat/mass transfer .

What are the challenges in characterizing byproducts from complex reactions?

Advanced Question
Byproducts (e.g., siloxanes from Si–O bond formation) require advanced techniques:

  • GC-MS : Identifies volatile siloxanes or fragmented species.
  • LC-NMR : Captures unstable intermediates in situ.
  • XAS (X-ray Absorption Spectroscopy) : Probes metal oxidation states in catalytic systems to diagnose deactivation pathways .

How to validate the biological relevance of structural analogs?

Advanced Question
While this compound’s bioactivity is unstudied, analogs with similar cores (e.g., pyrrolo[3,2-c]pyridines) are screened via:

  • Docking studies : Targeting kinase or GPCR binding pockets (e.g., using AutoDock Vina).
  • In vitro assays : Cytotoxicity (MTT) and enzyme inhibition (e.g., COX-2) in cell lines .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS tracking of degradation .

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